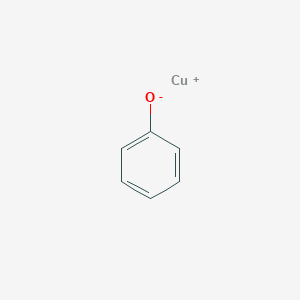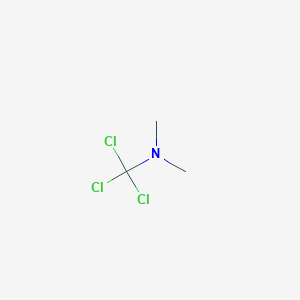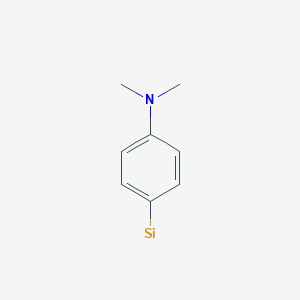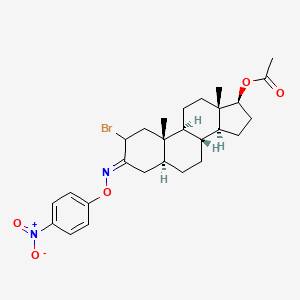
5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) is a synthetic steroid derivative This compound is structurally related to androsterone, a naturally occurring steroid hormone with weak androgenic activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) typically involves multiple steps:
Starting Material: The synthesis begins with 5-alpha-Androstan-3-one.
Oxime Formation: The oxime derivative is formed by reacting the brominated compound with hydroxylamine hydrochloride in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride to yield the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Steroid Derivatives: The compound is used as an intermediate in the synthesis of various steroid derivatives with potential therapeutic applications.
Biology
Enzyme Studies: It serves as a substrate or inhibitor in studies involving steroid-metabolizing enzymes.
Medicine
Drug Development: The compound’s derivatives are explored for their potential as anti-inflammatory or anti-cancer agents.
Industry
Biochemical Research: Used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) involves its interaction with specific molecular targets, such as androgen receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and molecular targets depend on the specific derivative and its structural modifications.
Comparison with Similar Compounds
Similar Compounds
Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.
Androsterone: Another naturally occurring steroid hormone, structurally similar but with different biological activity.
5-alpha-Androstane-3-alpha,17-beta-diol: A metabolite of dihydrotestosterone with distinct biological effects.
Uniqueness
5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications allow for targeted interactions with molecular receptors and enzymes, making it a valuable compound in research and potential therapeutic applications.
Properties
CAS No. |
33510-44-0 |
|---|---|
Molecular Formula |
C27H35BrN2O5 |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
[(3E,5S,8R,9S,10S,13S,14S,17S)-2-bromo-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C27H35BrN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24+/t17-,20-,21-,22-,23?,25-,26-,27-/m0/s1 |
InChI Key |
RZOPFFIQLURKLI-QLXKODFJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(/C(=N/OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Br)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


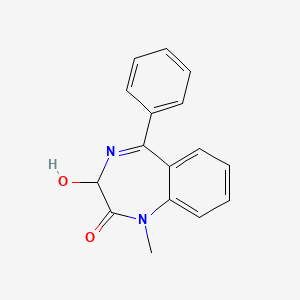
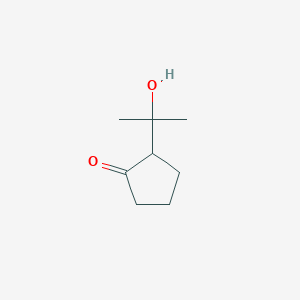
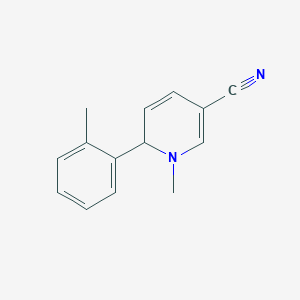
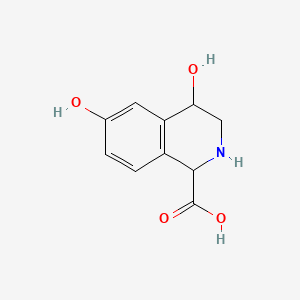
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)

